Cas no 2097929-81-0 (N-{2-hydroxy-2-4-(thiophen-3-yl)phenylethyl}-5-methylthiophene-2-sulfonamide)

N-{2-hydroxy-2-4-(thiophen-3-yl)phenylethyl}-5-methylthiophene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-{2-hydroxy-2-4-(thiophen-3-yl)phenylethyl}-5-methylthiophene-2-sulfonamide
- 2097929-81-0
- F6517-4896
- AKOS032466076
- N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide
- N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-5-methylthiophene-2-sulfonamide
- 2-hydroxy-S-(5-methylthiophen-2-yl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido
-
- Inchi: 1S/C17H17NO3S3/c1-12-2-7-17(23-12)24(20,21)18-10-16(19)14-5-3-13(4-6-14)15-8-9-22-11-15/h2-9,11,16,18-19H,10H2,1H3
- InChI Key: ZPSGTOMGGMJGAG-UHFFFAOYSA-N
- SMILES: S(C1=CC=C(C)S1)(NCC(C1C=CC(C2=CSC=C2)=CC=1)O)(=O)=O
Computed Properties
- Exact Mass: 379.03705692g/mol
- Monoisotopic Mass: 379.03705692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 500
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 131Ų
N-{2-hydroxy-2-4-(thiophen-3-yl)phenylethyl}-5-methylthiophene-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6517-4896-50mg |
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide |
2097929-81-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6517-4896-2μmol |
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide |
2097929-81-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6517-4896-5μmol |
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide |
2097929-81-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6517-4896-10μmol |
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide |
2097929-81-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6517-4896-30mg |
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide |
2097929-81-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6517-4896-10mg |
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide |
2097929-81-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6517-4896-40mg |
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide |
2097929-81-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6517-4896-20mg |
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide |
2097929-81-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6517-4896-25mg |
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide |
2097929-81-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6517-4896-20μmol |
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide |
2097929-81-0 | 20μmol |
$79.0 | 2023-09-08 |
N-{2-hydroxy-2-4-(thiophen-3-yl)phenylethyl}-5-methylthiophene-2-sulfonamide Related Literature
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
Additional information on N-{2-hydroxy-2-4-(thiophen-3-yl)phenylethyl}-5-methylthiophene-2-sulfonamide
Professional Introduction to N-{2-hydroxy-2-4-(thiophen-3-yl)phenylethyl}-5-methylthiophene-2-sulfonamide (CAS No. 2097929-81-0)
N-{2-hydroxy-2-4-(thiophen-3-yl)phenylethyl}-5-methylthiophene-2-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2097929-81-0, represents a fusion of heterocyclic chemistry and sulfonamide functionality, making it a promising candidate for further investigation in drug discovery and development.
The molecular structure of N-{2-hydroxy-2-4-(thiophen-3-yl)phenylethyl}-5-methylthiophene-2-sulfonamide incorporates several key pharmacophoric elements that are known to contribute to the bioactivity of therapeutic agents. Specifically, the presence of a thiophene ring system, combined with a sulfonamide moiety, suggests potential interactions with biological targets such as enzymes and receptors. The compound's architecture also features an hydroxy group and a substituted phenyl ring, which can modulate its pharmacokinetic properties and enhance its binding affinity.
In recent years, there has been growing interest in the development of novel sulfonamide derivatives as potential therapeutic agents. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiophene ring into sulfonamide derivatives has further expanded their pharmacological potential by introducing additional binding sites and enhancing their solubility and bioavailability. This structural motif has been explored in various drug candidates, demonstrating its versatility in modulating biological responses.
The specific substitution pattern in N-{2-hydroxy-2-4-(thiophen-3-yl)phenylethyl}-5-methylthiophene-2-sulfonamide, particularly the presence of a methyl group on the thiophene ring, is thought to influence its electronic properties and interactions with biological targets. The methyl group can serve as a steric hindrance, affecting the compound's binding affinity and selectivity. Additionally, the hydroxyl group on the phenyl ring may participate in hydrogen bonding interactions, further enhancing its ability to interact with biological macromolecules.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, with thiophene derivatives being particularly noteworthy due to their wide range of biological activities. Thiophenes are known for their ability to modulate various enzymatic pathways and receptor interactions, making them valuable scaffolds for developing novel therapeutic agents. The sulfonamide functional group further enhances this potential by providing additional sites for interaction with biological targets.
The synthesis of N-{2-hydroxy-2-4-(thiophen-3-yl)phenylethyl}-5-methylthiophene-2-sulfonamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 2-hydroxybenzaldehyde and 3-thienylmagnesium bromide, which are then coupled to form the desired thiophene derivative. Subsequent steps involve the introduction of the sulfonamide group and the final functionalization to achieve the target molecule.
The chemical properties of N-{2-hydroxy-2-4-(thiophen-3-yl)phenylethyl}-5-methylthiophene-2-sulfonamide have been thoroughly characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These studies have confirmed the structural integrity of the compound and provided insights into its electronic structure and chemical environment. Additionally, computational methods such as density functional theory (DFT) have been employed to predict the electronic properties and optimize the synthesis pathway.
In terms of biological activity, preliminary studies on N-{2-hydroxy-2-4-(thiophen-3-yl)phenylethyl}-5-methylthiophene-2-sulfonamide have shown promising results in vitro. The compound has demonstrated inhibitory activity against several enzymes and receptors that are implicated in various diseases. For instance, it has shown potential as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in maintaining acid-base balance in tissues. Additionally, it has exhibited inhibitory effects on certain kinases that are involved in cancer progression.
The pharmacokinetic properties of N-{2-hydroxy-2-4-(thiophen-3-yl)phenylethyl}-5-methylthiophene-2-sulfonamide have also been evaluated using in vitro models. These studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound has demonstrated good solubility in aqueous media, which is favorable for oral administration. Additionally, preliminary metabolic studies suggest that it is metabolically stable and does not undergo significant biotransformation in vivo.
The development of novel therapeutic agents often involves a multidisciplinary approach that integrates knowledge from chemistry, biology, pharmacology, and medicine. N-{2-hydroxy-2-4-(thiophen-3-ylium)phenylethyl}-5-methylthiophene sulfon amide represents an excellent example of how structural innovation can lead to the discovery of new drugs with unique mechanisms of action. Its complex molecular architecture provides multiple opportunities for interaction with biological targets, making it a valuable scaffold for further exploration.
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